BenchChemオンラインストアへようこそ!

N-(5-chlorosalicyloyl)-8-aminocaprylic acid

Oral peptide delivery Salmon calcitonin Absorption enhancement

N-(5-chlorosalicyloyl)-8-aminocaprylic acid (5-CNAC; CAS 204852-67-5) is a synthetic salicylamide-class absorption enhancer belonging to the Eligen® carrier family originally developed by Emisphere Technologies. It is a chlorinated derivative of 8-aminocaprylic acid featuring a 5-chloro-2-hydroxybenzoyl moiety that confers distinct lipophilicity and membrane-interaction properties relative to its non-chlorinated analog SNAC (salcaprozate sodium).

Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
CAS No. 204852-67-5
Cat. No. B3064823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chlorosalicyloyl)-8-aminocaprylic acid
CAS204852-67-5
Molecular FormulaC15H20ClNO4
Molecular Weight313.77 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)NCCCCCCCC(=O)O)O
InChIInChI=1S/C15H20ClNO4/c16-11-7-8-13(18)12(10-11)15(21)17-9-5-3-1-2-4-6-14(19)20/h7-8,10,18H,1-6,9H2,(H,17,21)(H,19,20)
InChIKeyXRTHAPZDZPADIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chlorosalicyloyl)-8-Aminocaprylic Acid (5-CNAC) for Oral Peptide Delivery: Procurement-Grade Characterization and Comparator Landscape


N-(5-chlorosalicyloyl)-8-aminocaprylic acid (5-CNAC; CAS 204852-67-5) is a synthetic salicylamide-class absorption enhancer belonging to the Eligen® carrier family originally developed by Emisphere Technologies [1]. It is a chlorinated derivative of 8-aminocaprylic acid featuring a 5-chloro-2-hydroxybenzoyl moiety that confers distinct lipophilicity and membrane-interaction properties relative to its non-chlorinated analog SNAC (salcaprozate sodium) [2]. 5-CNAC itself lacks intrinsic pharmacological activity and functions exclusively as an excipient that forms reversible, non-covalent complexes with peptide therapeutics to enhance their gastrointestinal absorption via passive transcellular transport [3]. It advanced to Phase III clinical trials in co-formulation with salmon calcitonin (sCT) for osteoporosis and osteoarthritis, representing one of the most clinically studied oral peptide delivery systems to date [1].

Why 5-CNAC Cannot Be Interchanged with SNAC, 4-CNAB, or Other In-Class Salicylamide Absorption Enhancers


Despite sharing a salicylamide core, absorption enhancers in this class exhibit profound structure-activity divergences driven by three structural variables: (i) chlorine substitution position and presence, (ii) alkyl chain length linking the salicyloyl moiety to the carboxyl terminus, and (iii) counter-ion form (free acid, monosodium, or disodium salt) [1]. 5-CNAC (5-chloro, C8 chain) and SNAC (no chloro, C8 chain) differ by a single chlorine atom, yet this substitution alters lipophilicity, metabolic stability, and systemic exposure—5-CNAC exhibits only 5.8% intact compound in plasma AUC versus ~40% oral bioavailability reported for SNAC in rats [2][3]. 4-CNAB (4-chloro, C4 chain) and SNAD (no chloro, C10 chain) further illustrate that chain length and halogen position are not interchangeable parameters; each compound exhibits a distinct efficacy rank order depending on the co-administered peptide payload [3]. The disodium salt of 5-CNAC has been specifically demonstrated to possess greater delivery efficacy than its monosodium counterpart, a salt-form effect that cannot be assumed to generalize across analogs [1]. Consequently, procurement of a specific analog for oral peptide formulation development requires compound-level evidence rather than class-level assumptions.

5-CNAC Comparator-Based Quantitative Evidence: Head-to-Head, Cross-Study, and Class-Level Differentiation Data


5-CNAC + Oral Salmon Calcitonin vs. Nasal Calcitonin: 4-Fold Superior Systemic Exposure (AUC0–4)

In a randomized, crossover Phase I study in 56 healthy postmenopausal women, the oral formulation of 0.8 mg salmon calcitonin (sCT) co-administered with 200 mg 5-CNAC (SMC021) delivered a 4-fold higher plasma sCT AUC0–4 compared with 200 IU nasal calcitonin (Miacalcic® NS) when taken with 50 mL water 30–60 minutes pre-meal [1]. The Cmax of oral sCT with 50 mL water was also 2-fold higher than that achieved with 200 mL water, underscoring the importance of dosing conditions [1]. This enhanced exposure translated into a significantly greater reduction in the bone resorption biomarker serum CTX-I over 6 hours post-dose [1].

Oral peptide delivery Salmon calcitonin Absorption enhancement Pharmacokinetics

5-CNAC Dose-Response with Oral sCT: 0.8 mg vs. 0.6 mg Demonstrates Statistically Significant Superiority in Cmax and AUC

In a 14-day randomized, placebo-controlled, double-blind Phase I study in 73 osteoarthritic patients (aged 57–75 years), the 0.8 mg oral sCT dose co-formulated with 5-CNAC produced significantly higher Cmax and AUC0–4 hrs of calcitonin compared with the 0.6 mg dose (P = 0.03) [1]. This pharmacokinetic advantage translated into significant pharmacodynamic benefits: the 0.8 mg dose achieved significant reductions in both CTX-I (bone resorption marker) at P < 0.0001 and CTX-II (cartilage degradation marker) at P = 0.007 [1]. No significant differences were observed between baseline and day 14 in PK/PD parameters, indicating consistency over repeated dosing [1].

Osteoarthritis Oral calcitonin Dose-response Bone resorption

5-CNAC vs. SNAC: Divergent Systemic Bioavailability and Safety Implications for Excipient Selection

In a head-to-head preclinical comparison evaluating the effect on cyanocobalamin absorption in rats, SNAC exhibited the greatest absorption enhancement among three permeability enhancers (SNAC > 4-CNAB ≈ 5-CNAC), and SNAC was found to be orally bioavailable at approximately 40% [1]. In contrast, a dedicated human ADME study of 5-CNAC in healthy postmenopausal women (n=6, single oral dose of 200 mg 14C-radiolabeled 5-CNAC as disodium monohydrate) demonstrated that intact 5-CNAC accounted for only 5.8% of the plasma radioactivity AUC0–24h, with the remainder consisting of metabolites [2]. The compound was rapidly absorbed (tmax = 0.5 h; Cmax = 9.00 ± 2.74 μM) and rapidly cleared from systemic circulation with an elimination half-life of 1.5 ± 1.1 h, primarily via metabolism involving stepwise degradation of the octanoic acid side chain and glucuronic acid conjugation at the 2-phenolic hydroxyl group [2].

Permeability enhancer Systemic exposure Oral bioavailability Excipient safety

Disodium Salt Form of 5-CNAC Demonstrates Superior Delivery Efficacy Over Monosodium Salt: Salt-Form Criticality

Patent disclosures by Emisphere Technologies explicitly state that the disodium salt of 5-CNAC (and related delivery agents including SNAD and SNAC) has 'surprisingly greater efficacy for delivering active agents than the corresponding monosodium salt' [1]. The same patent family further discloses that the disodium salt forms specific solvates with ethanol and hydrates with water, and that these solvated/hydrated forms also exhibit superior delivery efficacy relative to the monosodium salts and free acids [1]. The crystalline polymorph patent (WO2007035718A2) subsequently identified four distinct crystalline forms (Forms I–IV) of the 5-CNAC disodium salt, including an octahydrate, each with distinct stability and solubility profiles amenable to formulation-specific selection [2].

Salt-form optimization Disodium salt Delivery efficacy Pharmaceutical formulation

5-CNAC as Oral PTH Delivery Agent: Pharmacokinetic Bridging to Subcutaneous Teriparatide

In a single-center, partially-blinded, incomplete cross-over study in 32 healthy postmenopausal women, oral human PTH1-34 (teriparatide) co-formulated with 200 mg 5-CNAC demonstrated dose-proportional absorption with Cmax values of 74 ± 59, 138 ± 101, 717 ± 496, and 1624 ± 1579 pg/mL for 1, 2.5, 5, and 10 mg oral PTH1-34 doses, respectively [1]. The 2.5 and 5 mg oral doses (200 mg 5-CNAC) produced Cmax and AUC0-last values closest to those of subcutaneous teriparatide 20 μg (Forsteo®): Cmax 138 ± 101 and 717 ± 496 pg/mL (oral 2.5 and 5 mg) vs. 149 ± 35 pg/mL (s.c. 20 μg); AUC0-last 62 ± 69 and 320 ± 269 h·pg/mL (oral 2.5 and 5 mg) vs. 236 ± 58 h·pg/mL (s.c. 20 μg) [1]. Notably, PTH1-34 disappeared from blood faster after oral than after s.c. administration, suggesting a more physiological pulsatile profile [1].

Parathyroid hormone Oral PTH1-34 Teriparatide Osteoporosis

5-CNAC Crystalline Polymorph Landscape: Forms I–IV Enable Formulation-Specific Solid-State Optimization

Patent WO2007035718A2 discloses four crystalline polymorphic forms (Forms I–IV) of the disodium salt of 5-CNAC, including an octahydrate, each characterized by distinct X-ray powder diffraction (XRPD) patterns, thermal behavior, and stability profiles [1]. These forms can be preferentially crystallized by controlling solvent composition (acetonitrile/water ratio), temperature (5°C to 15°C), and seeding conditions [1]. Pharmaceutical compositions comprising a single polymorph at ≥95% purity by weight are claimed, enabling precise control over dissolution rate, hygroscopicity, and long-term stability—parameters that directly impact oral solid dosage form performance [1][2]. The availability of multiple well-characterized crystalline forms is a distinct advantage over less-characterized analogs that may exhibit unpredictable solid-state behavior.

Polymorphism Crystalline forms Disodium salt Formulation science

Evidence-Backed Research and Industrial Application Scenarios for N-(5-Chlorosalicyloyl)-8-Aminocaprylic Acid (5-CNAC)


Oral Salmon Calcitonin Formulation for Osteoporosis or Osteoarthritis Clinical Development

5-CNAC is the most clinically advanced absorption enhancer for oral salmon calcitonin, having completed Phase III trials in over 5,700 patients across osteoporosis and osteoarthritis indications [1]. The optimal tablet composition (0.8 mg sCT + 200 mg 5-CNAC disodium salt, dosed twice daily with 50 mL water ≥30 min pre-meal) is established through randomized controlled studies demonstrating 4-fold higher systemic exposure vs. nasal calcitonin and statistically significant reductions in bone resorption (CTX-I) and cartilage degradation (CTX-II) biomarkers [2][3]. Researchers and formulators developing oral sCT products should procure 5-CNAC in its disodium salt form, preferably as a specific crystalline polymorph (Forms I–IV) to ensure reproducible dissolution and bioavailability [4].

Oral Parathyroid Hormone (PTH1-34/Teriparatide) Delivery System Development

5-CNAC has demonstrated the ability to deliver oral PTH1-34 with systemic exposure bridging to subcutaneous teriparatide (Forsteo®), the current injectable standard of care [1]. The 2.5 mg oral PTH1-34 dose co-formulated with 200 mg 5-CNAC achieved Cmax values approximately 93% of the 20 μg s.c. dose, while exhibiting faster clearance—potentially offering a more physiological pulsatile pharmacokinetic profile preferred for anabolic bone effects [1]. This scenario supports procurement of 5-CNAC for formulation scientists exploring oral alternatives to injectable PTH therapy, with dose-ranging studies indicating a wide therapeutic window (1–10 mg oral PTH1-34) using a fixed 200 mg 5-CNAC carrier load [1].

Excipient Selection for Oral Peptide Delivery Where Low Systemic Enhancer Exposure Is Prioritized

For programs where minimizing systemic exposure of the absorption enhancer itself is a safety priority, 5-CNAC offers a quantitatively characterized advantage: intact 5-CNAC represents only 5.8% of total plasma radioactivity AUC0–24h in humans, with the remainder rapidly metabolized via side-chain degradation and glucuronidation [1]. This contrasts with the ~40% oral bioavailability reported for SNAC in preclinical models [2]. Formulation scientists evaluating enhancer safety margins should consider this ~7-fold difference in systemic intact exposure when selecting between 5-CNAC and SNAC, particularly for chronic-dosing indications where enhancer accumulation is a concern [1][2].

Solid-State and Polymorph Screening for Oral Solid Dosage Form Development

5-CNAC disodium salt is uniquely characterized by four distinct crystalline polymorphic forms (Forms I–IV, including an octahydrate) with documented XRPD, thermal, and stability profiles, each accessible through controlled crystallization conditions [1]. This polymorphic richness enables formulators to select a specific crystalline form optimized for their target dissolution profile, hygroscopicity tolerance, and long-term storage stability. Pharmaceutical compositions comprising a single polymorph at ≥95% purity are claimed in patents, providing both technical and intellectual property advantages [1][2]. Procurement specifications should include polymorph identity (e.g., 'Form I, ≥95%') to ensure batch-to-batch consistency in solid dosage form performance [2].

Quote Request

Request a Quote for N-(5-chlorosalicyloyl)-8-aminocaprylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.